4-(P-Tolyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXPODXVXTGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500670-27-8 | |
| Record name | 4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Crystallographic Elucidation of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one, the ¹H NMR spectrum is expected to show several characteristic signals.
The protons on the benzene (B151609) ring of the dihydroquinoxalinone moiety would typically appear as a complex multiplet in the aromatic region, approximately between 6.5 and 7.5 ppm. The four protons of the p-substituted tolyl group would present as two distinct doublets, a characteristic AA'BB' system, also in the aromatic region. The protons of the methylene (B1212753) group (C3-H₂) in the heterocyclic ring are expected to appear as a singlet further upfield. The proton attached to the nitrogen atom (N1-H) would likely be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Finally, the methyl (CH₃) protons of the p-tolyl group would give rise to a sharp singlet in the aliphatic region, typically around 2.3 ppm.
Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H (Quinoxalinone) | 6.5 - 7.5 | Multiplet (m) |
| Aromatic-H (Tolyl) | 7.0 - 7.5 | Doublet (d) |
| Methylene-H (C3-H₂) | ~4.0 - 4.5 | Singlet (s) |
| Amide-H (N1-H) | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons of both the quinoxalinone and tolyl rings would resonate in the region of 110-150 ppm. The methylene carbon (C3) would appear further upfield, and the methyl carbon of the tolyl group would be the most shielded, appearing at approximately 20-25 ppm. The number of distinct signals in the aromatic region would confirm the substitution pattern of the rings.
Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | 165 - 170 |
| Aromatic-C (Quaternary) | 125 - 150 |
| Aromatic-C (CH) | 110 - 135 |
| Methylene-C (C3) | ~45 - 55 |
Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the coupling between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the proton and carbon signals of each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by connecting different fragments. For example, correlations would be expected between the tolyl methyl protons and the quaternary carbon of the tolyl ring, as well as adjacent CH carbons. Correlations between the methylene (C3-H₂) protons and the carbonyl carbon (C2) and aromatic carbons of the quinoxalinone ring would confirm the structure of the heterocyclic core.
Mass Spectrometry (MS) for Molecular Structure Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₅H₁₄N₂O. HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the calculated theoretical mass. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the bond between the nitrogen atom (N4) and the tolyl group, leading to the formation of a tolyl cation (m/z 91) and a dihydroquinoxalinone radical cation. Other potential fragmentation pathways could involve the loss of CO from the heterocyclic ring or further fragmentation of the quinoxalinone structure. Analyzing these fragments allows for the reconstruction of the original molecular structure, providing strong corroborative evidence for the assignments made by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the secondary amine (N-H), the cyclic amide (lactam) carbonyl group (C=O), and the aromatic rings.
The key vibrational modes anticipated for this compound are:
N-H Stretching: The N-H group of the dihydroquinoxaline ring is expected to show a characteristic stretching vibration. In the solid state, this band is often broadened due to hydrogen bonding and typically appears in the range of 3200-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the tolyl and benzene rings are typically observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group on the tolyl substituent will appear in the 2850-2960 cm⁻¹ region.
C=O Stretching: The carbonyl (C=O) group of the lactam ring is one of the most prominent features in the IR spectrum. Its absorption is strong and sharp, typically appearing in the region of 1670-1700 cm⁻¹, a characteristic range for six-membered ring lactams.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide groups typically appear in the fingerprint region, between 1200 and 1350 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Methyl (CH₃) | Stretch | 2850 - 2960 | Weak to Medium |
| Lactam Carbonyl (C=O) | Stretch | 1670 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Amine/Amide C-N | Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Dihydroquinoxalinone Analogues
While the specific crystal structure of this compound is not detailed in the available literature, extensive X-ray crystallographic studies on closely related dihydroquinoxalinone analogues provide profound insights into the expected stereochemistry, conformation, and intermolecular interactions. These studies are crucial for understanding the molecule's three-dimensional structure in the solid state.
Analysis of analogous structures, such as 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, reveals common structural motifs. nih.gov Typically, these compounds crystallize in centrosymmetric space groups, with the dihydroquinoxaline ring system adopting a non-planar conformation.
The packing of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the crystal's supramolecular assembly.
For dihydroquinoxalinone analogues, Hirshfeld surface analysis indicates that the crystal packing is predominantly governed by a combination of hydrogen bonds and van der Waals forces. nih.gov The analysis of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one shows that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The amide N-H and C=O groups are often involved in forming hydrogen-bonded chains or dimers, which act as a primary organizing feature in the crystal structure. For example, in the crystal of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, C—H⋯O hydrogen bonds form helical chains. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts.
| Interaction Type | Contribution to Hirshfeld Surface (%) (for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one) |
| H···H | 51.7 |
| C···H / H···C | 26.0 |
| O···H / H···O | 8.5 |
Data sourced from a study on a closely related analogue, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one. nih.gov
These data highlight the prevalence of hydrogen-based contacts (H···H, C···H, O···H), which collectively account for over 86% of all intermolecular interactions, underscoring their critical role in the stability of the crystal lattice. nih.gov
X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Studies on dihydroquinoxalinone analogues consistently show that the fused heterocyclic ring system is not perfectly planar. nih.govnih.gov The dihydro-pyrazine portion of the ring system typically adopts a slight boat or sofa-like conformation.
For instance, in the structure of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the dihydroquinoxaline moiety is non-planar, with a dihedral angle of 4.51 (5)° between the planes of its constituent benzene and pyrazine (B50134) rings. nih.gov Similarly, the dihydroquinoxaline unit in another analogue is also not perfectly planar, with an r.m.s. deviation of 0.030 Å. nih.gov
The orientation of the substituent at the N4 position is another critical conformational feature. The p-tolyl group in the title compound is expected to be twisted out of the plane of the dihydroquinoxaline ring system to minimize steric hindrance. In analogous structures with a phenyl substituent, this group is significantly tilted with respect to the heterocyclic core. nih.gov
The table below presents key conformational parameters observed in a related dihydroquinoxalinone analogue, which can be considered representative for this class of compounds.
| Conformational Parameter | Value (for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one) |
| Dihedral angle between constituent rings of the dihydroquinoxaline moiety | 4.51 (5)° |
| Dihedral angle between the dihydroquinoxaline mean plane and the phenyl ring | 30.87 (4)° |
Data sourced from a study on a closely related analogue. nih.gov
This twisted conformation is a characteristic feature of N-aryl dihydroquinoxalinones and influences both the crystal packing and the potential biological activity of these molecules.
Computational and Theoretical Investigations of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic character of a molecule is fundamentally described by its molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. scirp.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. scirp.org For quinoxaline (B1680401) derivatives, these calculations help in understanding their charge transfer properties and bioactivity. fiveable.me
Table 1: Illustrative Global Quantum Chemical Reactivity Descriptors (Generic Data) This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are not specific to 4-(p-Tolyl)-3,4-dihydroquinoxalin-2(1H)-one.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. utdallas.edu |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. fiveable.me |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |
Conformation Analysis and Energy Minimization
Molecules with rotatable bonds, such as the p-tolyl group in this compound, can exist in multiple spatial arrangements called conformations. nih.gov Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. researchgate.net
The process typically begins by mapping the potential energy surface of the molecule through systematic rotation of key dihedral angles. Computational methods, like molecular mechanics or quantum chemical calculations, are used to calculate the energy of each conformation. nih.gov The goal is to find the geometry that corresponds to the lowest energy state, known as the global energy minimum. This optimized structure represents the most stable and probable conformation of the molecule under given conditions. researchgate.net For related heterocyclic systems, studies have shown that the heterocyclic ring often adopts a stable half-chair or boat conformation. sapub.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. fiveable.me It is widely applied to predict a variety of molecular properties with high accuracy. comporgchem.com
Geometry Optimization and Vibrational Frequency Calculations
A primary application of DFT is geometry optimization. Starting with an approximate molecular structure, the method iteratively calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing a stable structure. nih.gov
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. A key outcome is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. nrel.gov
Table 2: Illustrative Optimized Geometrical Parameters (Generic Data) This table shows examples of the bond lengths and angles that would be determined through geometry optimization. The values are not specific to this compound.
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C=O | ~1.23 Å |
| N-C(aryl) | ~1.40 Å | |
| C-C(tolyl) | ~1.51 Å | |
| Bond Angle | C-N-C | ~118° |
| O=C-N | ~122° | |
| Dihedral Angle | C-N-C-C | Varies with conformation |
Chemical Shielding Calculations for NMR Prediction
DFT calculations are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. d-nb.info These theoretical shielding values can be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data is a powerful technique for structural verification and elucidation. rasayanjournal.co.innih.gov This approach is particularly useful for distinguishing between isomers or confirming the stereochemistry of a newly synthesized compound. nih.gov
Molecular Docking Simulations for Mechanistic Insight into Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to the active site of a biological target. researchgate.netresearchgate.net
Binding Site Analysis (e.g., enzyme active sites)
In a typical docking study involving a quinoxalinone derivative, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule would be docked into the defined active site of the enzyme. Docking algorithms then explore various possible binding poses of the ligand within this site.
The resulting poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the binding site. This provides mechanistic insight into how the molecule might interact with its biological target.
Elucidation of Ligand-Target Interaction Mechanisms
The elucidation of ligand-target interaction mechanisms for this compound is a critical aspect of understanding its potential pharmacological activity. While specific studies on this exact molecule are not extensively detailed in the available literature, a comprehensive understanding can be constructed by examining computational studies of structurally related quinoxalinone derivatives. Molecular docking simulations are a primary tool for predicting and analyzing the binding modes of these compounds with various biological targets.
Quinoxalinone derivatives have been investigated for their interactions with a range of protein targets, including protein kinases, which are pivotal in many cellular signaling pathways. nih.gov For instance, molecular docking studies on similar heterocyclic compounds have identified key interactions within the ATP-binding sites of kinases. These interactions typically involve hydrogen bonding, hydrophobic interactions, and pi-stacking.
In the case of this compound, the quinoxalinone core provides a scaffold capable of forming crucial hydrogen bonds. The carbonyl oxygen and the amine nitrogen of the dihydroquinoxalinone ring are potential hydrogen bond acceptors and donors, respectively. These interactions are often with amino acid residues such as glutamic acid, tyrosine, and serine within the binding pocket of a target protein. mdpi.com
Molecular dynamics simulations on related 3,4-dihydroquinoxalin-2(1H)-one derivatives have been employed to analyze the stability of the ligand-protein complex and to understand the dynamic nature of the interactions over time. nih.gov Such simulations can reveal subtle conformational changes in both the ligand and the target protein upon binding, providing a more detailed picture of the interaction mechanism.
A hypothetical representation of the key interactions between this compound and a generic kinase active site is presented below:
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bonding | Carbonyl Oxygen | Backbone NH of hinge region residues (e.g., Cysteine) |
| Hydrogen Bonding | N1-H of quinoxalinone | Side chain of gatekeeper residue (e.g., Threonine) |
| Hydrophobic Interactions | p-Tolyl group | Alanine, Valine, Leucine, Isoleucine |
| Pi-Stacking | Phenyl ring of tolyl group | Phenylalanine, Tyrosine, Histidine |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (focused on in vitro activities)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are valuable computational tools for predicting the biological activities and physicochemical properties of chemical compounds based on their molecular structures. For a series of compounds like the derivatives of this compound, QSAR studies can provide insights into the structural features that are crucial for their in vitro activities.
The initial step in developing a QSAR model is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized into several classes. nih.govhufocw.org For a compound like this compound and its analogs, a relevant set of descriptors would include:
1D Descriptors: Molecular weight, count of atoms, number of hydrogen bond donors and acceptors.
2D Descriptors: Topological indices (e.g., Kier & Hall connectivity indices), electrotopological state (E-state) indices, and structural keys. nih.gov
3D Descriptors: Molecular surface area, volume, and shape indices.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polarizability.
Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. researchgate.net
A representative set of descriptors that could be calculated for a QSAR study of this compound derivatives is shown in the following table:
| Descriptor Class | Descriptor Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Kier & Hall Connectivity Index (¹χ) | A measure of the degree of branching in a molecule. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
Following the calculation of a large pool of descriptors, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity being modeled. nih.gov This is done to avoid overfitting and to develop a robust and interpretable model. Various statistical methods, such as genetic algorithms and simulated annealing, can be employed for feature selection. nih.gov
Once a set of relevant descriptors has been selected, a mathematical model is developed to establish a relationship between these descriptors and the in vitro biological activity (e.g., IC50 values) of the compounds. Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose. researchgate.net The general form of an MLR model is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the selected descriptors, and c₁, c₂, ..., cₙ are their respective regression coefficients.
The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net This is typically done using both internal and external validation techniques.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.
External Validation: The model's ability to predict the activity of a new set of compounds (the test set), which were not used in the model development, is evaluated. The predictive ability is often measured by the predicted R² (pred_R²). nih.gov
A well-validated QSAR model can then be used to predict the in vitro activity of novel, yet-to-be-synthesized derivatives of this compound, thereby guiding the design of more potent compounds. The insights gained from the model can also help in understanding the structure-activity relationships within this class of compounds. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is beneficial for the biological activity. researchgate.net
Reactivity and Derivatization Studies of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One
Electrophilic Aromatic Substitution Reactions on the P-Tolyl Moiety
The p-tolyl group in 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one is susceptible to electrophilic aromatic substitution (SEAr) reactions. The methyl group is an activating, ortho-, para-directing group, which enhances the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. However, since the para position is already substituted by the quinoxalinone nitrogen, electrophilic attack is anticipated to occur predominantly at the two equivalent ortho positions.
Common electrophilic aromatic substitution reactions that could be applied to the p-tolyl moiety include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 4-(4-methyl-2-nitrophenyl)-3,4-dihydroquinoxalin-2(1H)-one. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr3 would likely result in the formation of 4-(2-bromo-4-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-one.
It is important to consider that the reaction conditions for these electrophilic substitutions should be carefully chosen to avoid potential side reactions on the quinoxalinone ring system, which also contains reactive sites.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the p-Tolyl Moiety
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO3, H2SO4 | 4-(4-Methyl-2-nitrophenyl)-3,4-dihydroquinoxalin-2(1H)-one |
| Bromination | Br2, FeBr3 | 4-(2-Bromo-4-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-one |
| Sulfonation | Fuming H2SO4 | 4-(4-Methyl-2-sulfophenyl)-3,4-dihydroquinoxalin-2(1H)-one |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-(2-Acyl-4-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-one |
Reactions at the Quinoxalinone Nitrogen Atoms (N1 and N4)
The 3,4-dihydroquinoxalin-2(1H)-one scaffold possesses two nitrogen atoms, N1 and N4, which can potentially undergo reactions such as alkylation and acylation. The N1 atom is part of a secondary amide linkage, while the N4 atom is a secondary amine. The reactivity of these nitrogens can be influenced by their electronic environment and steric hindrance.
In a related compound, 4-[(2,5-dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, the N4 position is acylated. researchgate.net This suggests that the N4 atom of this compound is also amenable to acylation, for example, with acyl chlorides or anhydrides in the presence of a base. The N1 amide nitrogen is generally less nucleophilic than the N4 amine nitrogen and would require stronger conditions for substitution. Alkylation of 2-pyridones and 2(1H)-quinolinones can result in both N- and O-alkylation, and the regioselectivity can be influenced by the choice of base and solvent. nih.gov A similar outcome could be expected for the N1 position in the dihydroquinoxalinone system.
Functionalization of the Dihydroquinoxalinone Ring System
The dihydroquinoxalinone ring is a versatile scaffold that can undergo a variety of transformations, including oxidation, reduction, and ring-opening/closing reactions.
The dihydroquinoxalinone ring can be oxidized to the corresponding quinoxalin-2(1H)-one. This transformation introduces a double bond between the C3 and N4 atoms, resulting in a fully aromatic pyrazine (B50134) ring. Various oxidizing agents can be employed for this purpose. In some synthetic procedures for 3,4-dihydroquinoxalin-2(1H)-ones, the oxidized quinoxalinone is observed as a byproduct, and the choice of base can influence the product distribution. csus.edumdpi.com For instance, enzymatic oxidation of 4-aryl-1,4-dihydropyridines, a related heterocyclic system, leads to the corresponding aromatic pyridine (B92270) derivative. nih.gov
The dihydroquinoxalinone ring can be further reduced to a tetrahydroquinoxaline. This typically involves the reduction of the amide carbonyl group at the C2 position. The synthesis of enantiopure dihydroquinoxalinones has been achieved through the reductive cyclization of N-(o-nitroaryl)amino esters using iron or zinc metal. researchgate.net Furthermore, a route to tetrahydroquinoxalines involves the ring-opening of activated aziridines followed by a palladium-catalyzed intramolecular C-N bond formation, highlighting a synthetic pathway to this reduced scaffold. nih.gov
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) reactions are a powerful tool for the formation of C-C and C-heteroatom bonds via the direct coupling of two C-H bonds. The quinoxalin-2(1H)-one scaffold is known to participate in such reactions, typically at the C3 position. These reactions are often mediated by transition metals or proceed through radical pathways.
For instance, a method for the synthesis of 3-(2-oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-2(1H)-one and 3-aryl-quinoxalin-2(1H)-one derivatives has been developed through C-H activation of quinoxalin-2(1H)-ones by peroxides and iodide. researchgate.netthieme-connect.com Another example is the photocatalytic CDC reaction of N-aryl tetrahydroisoquinolines with various nucleophiles. nih.gov Although direct examples with this compound are not documented, it is plausible that the C3 position of the dihydroquinoxalinone ring could be a site for such functionalization, leading to the introduction of various substituents.
Table 2: Summary of Potential Reactivity of this compound
| Reaction Type | Reactive Site | Potential Products |
| Electrophilic Aromatic Substitution | p-Tolyl ring (ortho to methyl) | Halogenated, nitrated, sulfonated, or acylated derivatives |
| N-Acylation | N4-amine | N4-acyl derivatives |
| N-Alkylation | N1-amide, N4-amine | N1- and/or N4-alkyl derivatives |
| Oxidation | Dihydroquinoxalinone ring | 4-(p-Tolyl)-quinoxalin-2(1H)-one |
| Reduction | Dihydroquinoxalinone ring (C2-carbonyl) | 4-(p-Tolyl)-1,2,3,4-tetrahydroquinoxaline |
| Cross-Dehydrogenative Coupling | Dihydroquinoxalinone ring (C3) | C3-substituted derivatives |
Radical Addition Reactions
The 3,4-dihydroquinoxalin-2(1H)-one scaffold, particularly when substituted at the N-4 position with an aryl group like p-tolyl, is a versatile substrate for various radical addition reactions. These reactions, often initiated by photoredox catalysis, provide efficient pathways to functionalize the C-3 position of the heterocyclic ring.
One notable example is the organophotoredox-catalyzed 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides. csus.edunih.gov This reaction, mediated by visible light, allows for the formation of a new carbon-carbon bond at the C-3 position, leading to the synthesis of 1,1-diaryl compounds bearing the dihydroquinoxalin-2-one moiety. csus.edu The process is initiated by the generation of an α-amino radical at the C-3 position of the dihydroquinoxalinone, which then adds to the para-quinone methide in a 1,6-conjugate addition fashion. csus.edunih.gov
Visible-light photoredox catalysis has also been employed for the functionalization of 3,4-dihydroquinoxalin-2-ones with pyrazolones. researchgate.net Using an inexpensive organic photocatalyst and a blue LED light source, this method facilitates the coupling of these two heterocyclic systems. researchgate.net The reaction proceeds under mild conditions, utilizing oxygen from the air as the terminal oxidant. researchgate.net
Furthermore, a novel, external photocatalyst- and additive-free method for the phosphorylation of 3,4-dihydroquinoxalin-2(1H)-ones has been developed. nih.govacs.org This reaction is triggered by light and involves the direct C-H phosphorylation at the C-3 position with diarylphosphine oxides. nih.gov The reaction is self-catalyzed and proceeds in good to excellent yields for a wide variety of substrates. nih.govacs.org This transformation highlights the intrinsic photoactive nature of the dihydroquinoxalinone core.
The following table summarizes representative radical addition reactions involving the 3,4-dihydroquinoxalin-2(1H)-one core.
| Reaction Type | Reagents/Conditions | Product Type | Yield |
| 1,6-Radical Addition | para-Quinone Methides, Fukuzumi's photocatalyst, 455 nm LED | C-3 Alkylated Phenols | Good to Excellent csus.edu |
| Photooxidative Addition | Pyrazolones, 9,10-Phenanthrenedione, 455 nm LED, Air | C-3 Coupled Pyrazoles | Good researchgate.net |
| Self-Catalyzed Phosphorylation | Diarylphosphine Oxides, Light, EtOH | C-3 Phosphorylated products | Good to Excellent nih.gov |
Scope and Limitations of Derivatization Strategies for this compound
The derivatization of the this compound scaffold can be achieved through various synthetic strategies, primarily targeting the N-1, C-3, and aromatic ring positions. The scope of these derivatization methods is broad, but certain limitations exist depending on the reaction type and the desired substitution pattern.
Functionalization at the C-3 Position: As discussed in the previous section, radical addition reactions are highly effective for introducing substituents at the C-3 position. The scope of these photocatalytic reactions is extensive. For instance, in the 1,6-addition to para-quinone methides, dihydroquinoxalin-2-ones bearing either electron-donating (e.g., methyl) or electron-withdrawing (e.g., fluorine, trifluoromethyl) groups on the parent aromatic ring are well-tolerated, furnishing the corresponding products in good to excellent yields. csus.edunih.gov This indicates that the electronic nature of the quinoxalinone's benzene (B151609) ring does not significantly hinder the formation of the crucial C-3 radical. However, the reactions are typically focused on generating C-C or C-P bonds, and the scope for introducing heteroatoms directly at this position via radical means is less explored.
Functionalization at other positions: Synthetic strategies also allow for modifications at other sites. For example, various substituents can be introduced at the N-4, C-6, and C-7 positions of the bicyclic skeleton to modulate the molecule's properties. nih.gov The synthesis of these derivatives is often guided by the need to explore structure-activity relationships, for instance, in the development of new bioactive agents. nih.gov
A range of synthetic approaches has been developed to obtain substituted 3,4-dihydroquinoxalin-2-ones, which can be considered methods of derivatization. uit.no These include:
Coupling/Cyclization Cascades: Using chiral amino acids to generate enantiopure 3-substituted systems. uit.no
Michael Addition/Cyclization: A method to introduce nitromethyl groups at the C-3 position. uit.no
Bargellini Reaction: To create 3,3-disubstituted dihydroquinoxalin-2-ones. uit.no
Limitations: While versatile, these derivatization strategies have limitations. The synthesis of specific regioisomers can be challenging when using unsymmetrically substituted o-phenylenediamines as starting materials. csus.edu The conditions for some reactions, such as those requiring strong acids or high temperatures, may not be compatible with sensitive functional groups on the 4-(p-tolyl) substituent or other parts of the molecule. mdpi.com Furthermore, while photocatalytic methods are powerful for C-3 functionalization, they rely on the generation of an α-amino radical, which limits the types of functional groups that can be introduced to those compatible with radical chemistry. The development of methods for derivatization at the C-5, C-6, C-7, and C-8 positions often requires starting from appropriately substituted precursors rather than direct functionalization of the pre-formed heterocycle. nih.gov
Mechanism Studies of Key Reactions Involving this compound
Mechanistic studies have provided significant insight into the reactivity of the 3,4-dihydroquinoxalin-2(1H)-one core.
Mechanism of Photocatalytic Radical Additions: For the organophotoredox 1,6-addition to para-quinone methides, a plausible mechanism begins with the excitation of the photocatalyst by visible light. nih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the 3,4-dihydroquinoxalin-2-one substrate. This oxidation event generates a radical cation of the quinoxalinone. Subsequent deprotonation at the C-3 position by a suitable base yields the key α-amino radical. This nucleophilic radical then adds to the electrophilic para-quinone methide. The resulting intermediate is then reduced by the reduced form of the photocatalyst and protonated to afford the final product and regenerate the photocatalyst ground state, closing the catalytic cycle. nih.gov Luminescence quenching experiments support the initial interaction between the excited photocatalyst and the dihydroquinoxalin-2-one substrate. nih.gov
Mechanism of Self-Catalyzed Phosphorylation: The photocatalyst-free phosphorylation reaction is believed to proceed through a unique self-catalyzed pathway. nih.govacs.org Preliminary mechanistic studies suggest a process involving:
Energy Transfer (EnT): The 3,4-dihydroquinoxalin-2(1H)-one, acting as an intrinsic photosensitizer, absorbs light and transfers energy to the diarylphosphine oxide.
Single Electron Transfer (SET): An electron transfer occurs, likely generating radical intermediates.
Hydrogen Atom Transfer (HAT): A hydrogen atom is abstracted from the C-3 position of the quinoxalinone, forming the crucial α-amino radical.
Radical Coupling and Deprotonation: The α-amino radical couples with the phosphorus-centered radical, followed by deprotonation to yield the final phosphorylated product. nih.gov
Mechanism of Synthesis: The fundamental synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core itself, through the reaction of o-phenylenediamine (B120857) and an α-haloacetate like ethyl bromoacetate (B1195939), has also been investigated. csus.edu The reaction is initiated by a nucleophilic SN2 substitution, where one of the amino groups of the o-phenylenediamine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, leading to the formation of the heterocyclic ring. csus.edu The choice of base and other reaction conditions can influence the final product, sometimes leading to the oxidized 1H-quinoxalin-2-one derivative as a byproduct. csus.edu
Biological Activities of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One and Its Analogues: Mechanistic Insights from in Vitro Studies
In Vitro Enzyme Inhibition Studies (e.g., aldose reductase, kinases, proteases)
Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent inhibitors of various enzymes, highlighting their potential as targeted therapeutic agents. The primary focus of research has been on enzymes implicated in diabetic complications and cancer, such as aldose reductase and several protein kinases.
Specific Enzyme Targets and Inhibitory Potency
Aldose Reductase (ALR2) Inhibition: The enzyme aldose reductase (ALR2) is a key target in the management of diabetic complications. atlantis-press.com It is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. atlantis-press.com Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent tissue damage. Analogues of quinoxalin-2(1H)-one have emerged as potent ALR2 inhibitors. For instance, a series of quinoxalin-2(1H)-one derivatives bearing a phenolic structure were synthesized and showed significant ALR2 inhibition, with IC50 values in the range of 0.032 to 0.468 µM. researchgate.net The most active compound in this series, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, had an IC50 value of 0.032 µM. researchgate.net Another study reported a designed quinoxalin-based compound with an ALR2 IC50 value of 26.5 nM. atlantis-press.com A series of nitro-substituted quinoxalinone derivatives also displayed significant ALR2 inhibitory activity, with IC50 values ranging from 1.54 to 18.17 µM. nih.gov
Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The quinoxaline (B1680401) scaffold has been explored for its ability to inhibit various kinases.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Several studies have identified quinoxalin-2(1H)-one derivatives as potent VEGFR-2 inhibitors. In one study, new analogues were designed based on the structures of approved drugs lenvatinib and sorafenib, with some derivatives showing superior in vitro cytotoxicity compared to sorafenib. researchgate.netnih.gov
JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is implicated in neurodegenerative diseases and cancer. A lead compound containing the 3,4-dihydroquinoxalin-2(1H)-one core, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was identified as a JNK3 inhibitor. Subsequent optimization led to a derivative, J46-37, which showed high selectivity for JNK3 over other kinases like DDR1 and EGFR. nih.gov
ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is involved in stress-induced signaling pathways leading to inflammation and apoptosis. A dibromo-substituted quinoxaline derivative was discovered to be a highly effective ASK1 inhibitor, with an IC50 value of 30.17 nM. nih.gov
Other Kinases: The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been screened against other kinases as well. In one study, nineteen new derivatives were tested for their inhibitory effect on CDK5, CK1, and GSK-3β, though none showed significant activity below a 10 µM concentration. researchgate.net
| Compound/Analogue Series | Enzyme Target | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | Aldose Reductase (ALR2) | 0.032 µM | researchgate.net |
| Nitroquinoxalinone derivatives | Aldose Reductase (ALR2) | 1.54 - 18.17 µM | nih.gov |
| Optimized quinoxalinone analogue | Aldose Reductase (ALR2) | 26.5 nM | atlantis-press.com |
| (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) analogue (J46-37) | c-Jun N-terminal Kinase 3 (JNK3) | Potent and selective inhibition reported | nih.gov |
| Dibromo substituted quinoxaline derivative (26e) | Apoptosis signal-regulating Kinase 1 (ASK1) | 30.17 nM | nih.gov |
| Lenvatinib/Sorafenib analogue quinoxalines | VEGFR-2 | Potent inhibition reported | researchgate.netnih.gov |
Kinetic Characterization of Inhibition
The kinetic characterization of enzyme inhibitors provides deeper mechanistic understanding beyond simple potency (IC50). This involves determining the mode of inhibition—such as competitive, non-competitive, or uncompetitive—and calculating the inhibition constant (Ki). researchgate.netlibretexts.org A competitive inhibitor binds to the active site, competing with the substrate, which typically increases the apparent Km but does not affect Vmax. khanacademy.org A non-competitive inhibitor binds to an allosteric site, affecting Vmax without changing Km, while an uncompetitive inhibitor binds only to the enzyme-substrate complex, affecting both Vmax and Km. khanacademy.orgresearchgate.net
For the 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one class of compounds and its analogues, the available scientific literature primarily focuses on the initial discovery and reporting of inhibitory potency (IC50 values) against various enzyme targets. atlantis-press.comnih.govnih.gov Detailed enzyme kinetic studies to elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive) and to determine Ki values are not extensively reported for this particular series of compounds. Such studies are typically performed in later stages of drug development to fully characterize the interaction between the inhibitor and its target enzyme.
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are fundamental in pharmacology to quantify the interaction between a ligand (such as a drug candidate) and its receptor. These assays measure the binding affinity, typically expressed as the equilibrium dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. jumedicine.com A lower Kd value signifies higher binding affinity.
Binding Affinity Determination
A review of the scientific literature indicates that the biological evaluation of this compound and its analogues has predominantly focused on their functional effects through enzyme inhibition and cellular-level activity. uit.no Specific studies employing direct receptor binding assays to determine the binding affinity (Kd) of these compounds to specific molecular receptors are not widely available. While some research has explored the binding of quinoxaline derivatives to molecular targets like VEGFR-2 through computational docking, experimental determination of binding constants for this specific class of compounds is not a primary focus of the published research. researchgate.netresearchgate.net Therefore, quantitative data on the binding affinity of this compound and its direct analogues to specific receptors are currently limited.
In Vitro Cellular Assays (Mechanistic Focus, excluding clinical human trial data)
In vitro cellular assays are crucial for understanding the biological effects of a compound in a physiological context. These assays can reveal mechanisms of action, such as the inhibition of cell growth, which is a key indicator of potential anticancer activity.
Cell Line Growth Inhibition (e.g., cancer cell lines, without clinical implication)
Analogues of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated significant growth inhibitory effects across a variety of human cancer cell lines. These studies typically use assays like the MTT or CTG assay to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). nih.gov
For example, a series of quinoxalinone derivatives were evaluated for their cytotoxic activity against HeLa (cervical cancer) cells, with some compounds showing IC50 values as low as 10.46 µM. researchgate.net In another study, quinoxaline analogues designed as VEGFR-2 inhibitors were tested against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the low micromolar range, comparable or superior to the reference drug sorafenib. researchgate.net Similarly, 3,4-dihydroquinolin-2(1H)-one analogues, a closely related scaffold, showed significant antiproliferative effects against glioblastoma cell lines U87-MG and U138-MG, with IC50 values for the most potent compounds ranging from 4.20 µM to 10.48 µM. nih.gov
| Compound/Analogue Series | Cell Line | Cancer Type | Growth Inhibition (IC50/GI50) | Reference |
|---|---|---|---|---|
| Quinoxalinone derivative (Compound 5) | HeLa | Cervical Cancer | > 20 µM | researchgate.net |
| Quinoxalinone derivative (Compound 9) | HeLa | Cervical Cancer | 14.86 µM | researchgate.net |
| Quinoxalinone derivative (Compound 11) | HeLa | Cervical Cancer | 10.46 µM | researchgate.net |
| Quinoxalin-2(1H)-one derivative (Compound 20) | HepG2 | Hepatocellular Carcinoma | 5.31 µM | researchgate.net |
| Quinoxalin-2(1H)-one derivative (Compound 25) | HCT-116 | Colorectal Carcinoma | 4.23 µM | researchgate.net |
| Quinoxalin-2(1H)-one derivative (Compound 29) | MCF-7 | Breast Adenocarcinoma | 3.58 µM | researchgate.net |
| 3,4-dihydroquinolin-2(1H)-one analogue (4m) | U138-MG | Glioblastoma | 4.20 µM | nih.gov |
| 3,4-dihydroquinolin-2(1H)-one analogue (4u) | U87-MG | Glioblastoma | 7.96 µM | nih.gov |
Modulation of Specific Cellular Pathways (e.g., apoptosis, cell cycle regulation)
The modulation of cellular pathways such as apoptosis and cell cycle regulation is a critical mechanism for therapeutic agents, particularly in the context of cancer research. While direct studies on this compound are limited, research on structurally related quinoxalinone and other heterocyclic analogues provides insight into their potential effects on these pathways.
Apoptosis, or programmed cell death, and cell cycle progression are intricately linked processes, with many cell cycle regulators also playing roles in apoptosis. nih.gov The disruption of the normal cell cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest prevent the proliferation of malignant cells. For instance, novel 3,4-dihydroquinazolinone derivatives, which are structurally similar to dihydroquinoxalinones, have been shown to impair cell proliferation by inducing cell cycle arrest at the G2/M phase. bue.edu.eg These compounds also prompted a significant increase in early apoptosis, as demonstrated by Annexin V-FITC and caspase-3 analyses. bue.edu.eg
In a study involving a p-tolyl substituted heterocyclic compound, 3-(4-Methoxyphenyl)-1-phenyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine, the molecule demonstrated the ability to induce cell cycle arrest. mdpi.com Specifically, it caused cell cycle arrest at the G2/M phase in the MCF7 breast cancer cell line and at the S phase in HCT-116 colon cancer cells. mdpi.com This suggests that the presence of a p-tolyl group on a heterocyclic core can be a feature of compounds that modulate cell cycle progression. The induction of cell cycle arrest is a key mechanism for inhibiting the growth of tumor cells. taylorandfrancis.com Furthermore, treatment of cancer cells with various bioactive compounds can trigger apoptosis through the generation of intracellular reactive oxygen species (ROS). mdpi.com
Cytotoxicity Mechanisms against cell lines (without safety profiles)
The cytotoxic effects of quinoxaline derivatives have been evaluated against various cancer cell lines. The mechanism of cytotoxicity often involves inducing apoptosis and inhibiting key cellular processes. For example, certain chalcone-quinoxalinone hybrids have demonstrated cytotoxic activity by inducing apoptosis through both intrinsic and extrinsic pathways in cancer cells. researchgate.net
The general mechanism of cytotoxicity for many chemical compounds involves their biotransformation into reactive metabolites that can form covalent bonds with cellular macromolecules like proteins and lipids. ku.edu This can lead to cellular dysfunction and death. While specific mechanistic studies on this compound are not detailed in the available literature, the broader family of quinolines and quinolones has been studied for cytotoxicity. nih.gov The evaluation of cytotoxicity is often performed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.com
Studies on dihydroquinazolinone derivatives have shown that their cytotoxic mechanism is linked to the overexpression of the cell cycle regulator p21 and the downregulation of inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP. bue.edu.eg This disruption of key proteins involved in cell survival and proliferation leads to apoptosis and cell death.
Antimicrobial and Antifungal Activity Studies (In Vitro)
Quinoxaline derivatives are recognized as an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including significant antimicrobial and antifungal properties. mdpi.combanglajol.infojohnshopkins.edu Numerous studies have demonstrated the potential of quinoxalinone derivatives to act as potent agents against various pathogenic microbes. mdpi.com The core quinoxaline structure is found in a number of compounds with established antibacterial, antifungal, and antiviral activities. banglajol.info
The antimicrobial potential of these compounds has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. johnshopkins.edu For example, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives displayed good to moderate antimicrobial potential against six bacterial and two fungal standard strains. johnshopkins.edu The activity of these compounds is often attributed to the unique quinoxaline scaffold, which can be modified with various functional groups to enhance potency and spectrum of activity. frontiersin.org Quinoxaline 1,4-di-N-oxide derivatives, in particular, are known as potent antibacterial agents against many types of bacteria, especially anaerobes. nih.gov
Antifungal activity has also been a key area of investigation. Studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives showed that specific substitutions on the aryl ring led to significant antifungal activity, particularly against dermatophytes. semanticscholar.org Similarly, other heterocyclic systems incorporating structures analogous to quinoxalinones have shown promise against various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.comnih.gov
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antimicrobial efficacy of quinoxalinone analogues is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. qlaboratories.comresearchgate.net
In vitro studies have reported significant MIC and MBC values for various quinoxalinone derivatives against a range of pathogens. For a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives, MIC values ranged from 0.97 to 62.5 µg/mL and MBC values from 1.94 to 88.8 µg/mL against standard bacterial and fungal strains. johnshopkins.edu The same study found that against multi-drug resistant bacteria, the most active derivatives showed MIC values between 1.95 and 15.62 µg/mL and MBC values between 3.31 and 31.25 µg/mL. johnshopkins.edu
The tables below summarize representative MIC and MBC data for various quinoxalinone analogues from different research studies.
| Compound Series | Microorganism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Standard Bacterial & Fungal Strains | 0.97 - 62.5 | johnshopkins.edu |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Multi-Drug Resistant Bacteria (MDRB) | 1.95 - 15.62 | johnshopkins.edu |
| Esters of quinoxaline 1,4-di-N-oxide | Nocardia brasiliensis | < 1 | mdpi.com |
| Esters of quinoxaline 1,4-di-N-oxide | M. tuberculosis | 5.1 - 18.8 | researchgate.net |
| Compound Series | Microorganism | MBC Range (µg/mL) | Reference |
|---|---|---|---|
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Standard Bacterial & Fungal Strains | 1.94 - 88.8 | johnshopkins.edu |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Multi-Drug Resistant Bacteria (MDRB) | 3.31 - 31.25 | johnshopkins.edu |
Elucidation of Mechanism of Action against Microorganisms
Understanding the mechanism of action of antimicrobial agents is crucial for developing new drugs and overcoming resistance. For quinoxaline derivatives, several mechanisms have been proposed and investigated. A primary mode of action for quinoxaline 1,4-di-N-oxides (QdNOs) involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov The bioreduction of the N-oxide groups under anaerobic or microaerophilic conditions is thought to produce free radicals that interfere with microbial DNA synthesis and integrity. frontiersin.orgnih.gov
Another key mechanism involves the inhibition of essential bacterial enzymes. Certain quinoxalin-2(1H)-one derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. johnshopkins.edu This inhibition prevents the bacteria from multiplying and leads to cell death.
The specific mechanism can depend on the structure of the quinoxaline derivative and the target microorganism. While the mechanism of action for many quinoxaline derivatives has been described as nonspecific, recent findings suggest that some compounds may act on specific targets, such as essential enzymes, which could lead to the development of more selective drugs. benthamdirect.com For instance, research on new quinoxaline-1,4-dioxide derivatives against Mycobacterium smegmatis aims to identify novel mechanisms to combat the emergence of bacterial resistance. researchgate.net
Antioxidant and Radical Scavenging Properties (In Vitro)
Quinoxaline derivatives have been identified as possessing significant antioxidant and radical scavenging properties. banglajol.infonih.gov Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. banglajol.info The main characteristic of an antioxidant is its ability to trap these free radicals. banglajol.info The antioxidant potential of quinoxalinones and their analogues is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. sapub.org
The in vitro antioxidant activity of various quinoxaline derivatives has been investigated using several standard assays. banglajol.info Studies have shown that certain synthetic quinoxalines exhibit a marked scavenging effect on the DPPH radical. banglajol.info The presence of specific substituents on the quinoxaline ring, such as phenolic hydroxyl groups, can significantly enhance their antioxidant capacity. researchgate.net For example, pyrrolo[2,3-b]quinoxaline derivatives have been noted for their antioxidant properties, with some demonstrating considerable potential as radical scavengers in physiological environments. nih.govrsc.org
DPPH, ABTS, FRAP Assays for Antioxidant Capacity
To quantify the antioxidant and radical scavenging capabilities of this compound and its analogues, several standardized in vitro methods are employed, including the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow that is measured spectrophotometrically. banglajol.infosapub.org Several studies have used this assay to screen quinoxaline derivatives, revealing that some compounds exhibit marked scavenging effects. banglajol.info For example, certain pyrrolo[2,3-b]quinoxaline derivatives were evaluated using the DPPH assay, which identified the most potent radical scavengers within the series. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength, typically around 734 nm. nih.govnih.govmdpi.com This assay is considered more sensitive than the DPPH assay for some compounds and can be used to evaluate both hydrophilic and lipophilic antioxidants. nih.gov Studies on quinoline derivatives bearing morpholine groups have utilized the ABTS assay to determine their radical-scavenging activities. researchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) at a low pH. sigmaaldrich.com This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant power of the sample. researchgate.netyoutube.com This assay has been used to demonstrate the ferric reducing power of various synthesized quinoxaline derivatives, with some compounds showing relatively high antioxidant activity. researchgate.net
The table below summarizes findings from these assays on various quinoxaline analogues.
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Synthetic Quinoxalines | DPPH | Exhibited a marked scavenging effect on DPPH radical. | banglajol.info |
| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH | Demonstrated potential as radical scavengers. | nih.gov |
| Quinoxalin-2(1H)-one derivatives with phenolic hydroxyl group | DPPH | Showed strong antioxidant activity, comparable to the standard Trolox. | researchgate.net |
| 2-Substituted Quinazolin-4(3H)-ones | ABTS | Monohydroxy derivatives were potent scavengers, with EC50 values from 23.0 to 69.9 μM. | nih.gov |
| 4-N-phenylaminoquinoline derivatives | ABTS | Compounds with hydroxyl or methoxy groups showed good radical-scavenging activities. | researchgate.net |
| Quinoxaline derivatives | FRAP | Compounds showed ferric reducing antioxidant power; electron-withdrawing groups enhanced activity. | researchgate.net |
Mechanistic Pathways of Antioxidant Action
The antioxidant properties of quinoxaline derivatives, including compounds structurally related to this compound, are primarily attributed to their ability to interrupt or retard oxidative processes through various chemical mechanisms. In vitro studies on these compounds have elucidated several key pathways through which they exert their antioxidant effects, predominantly centered around their capacity to scavenge free radicals. The core mechanisms identified for quinoxaline derivatives involve hydrogen atom transfer (HAT) and single electron transfer (SET), which enable these molecules to neutralize reactive oxygen species (ROS) and other free radicals.
The radical scavenging activity is a principal mechanism for the antioxidant action of quinoxaline compounds. nih.govunav.eduresearchgate.netnih.govbanglajol.info This process typically involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to biological molecules. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used in vitro method to evaluate this radical scavenging potential. nih.govbanglajol.infosapub.org In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. banglajol.info The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
While specific mechanistic studies on this compound are not extensively detailed in the reviewed literature, the antioxidant behavior of its analogues provides insight into its potential mechanisms. For instance, studies on various quinoxaline derivatives have demonstrated significant DPPH radical scavenging activity. nih.govbanglajol.info The presence of electron-donating groups on the quinoxaline scaffold can enhance this activity.
Furthermore, some quinoxaline derivatives have been shown to possess metal-chelating properties. Although not as commonly reported as radical scavenging, the ability to chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) is another important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, the quinoxaline derivatives can prevent them from participating in these oxidative reactions.
The antioxidant activity of phenolic derivatives of 3-phenoxyquinoxalin-2(1H)-one has been investigated, revealing their capacity to scavenge DPPH radicals and inhibit lipid peroxidation. nih.gov The presence of hydroxyl groups on the aromatic rings is crucial for this activity, as they can readily donate a hydrogen atom to free radicals.
Computational studies on certain quinoxaline derivatives have further supported the proposed mechanisms. rsc.org Theoretical calculations can help predict the hydrogen-donating ability and the stability of the resulting antioxidant radical, providing a deeper understanding of the structure-activity relationship. For example, the bond dissociation enthalpy (BDE) of the N-H or O-H bonds is a key parameter; a lower BDE indicates a greater ease of hydrogen atom donation and thus, potentially higher antioxidant activity.
Table 1: In Vitro Antioxidant Activity of Selected Quinoxaline Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Phenolic 3,5-dihydroxyl compound with 7-chloro in the quinoxalinone core | DPPH radical scavenging | Not specified | nih.gov |
| 2-(3-(4-hydroxyphenoxy)-6-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | DPPH radical scavenging | Not specified | nih.gov |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH radical scavenging | Not specified | rsc.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One Analogues
Impact of Substituent Modifications on In Vitro Biological Activities
The biological profile of quinoxalinone derivatives can be finely tuned by introducing various substituents onto the core scaffold. The nature, position, and orientation of these functional groups dictate the molecule's interaction with biological targets, thereby influencing its efficacy.
The location of substituents on both the quinoxalinone core and the N-4 aryl ring (the p-tolyl group) has significant repercussions for biological activity. Studies on related quinoxaline (B1680401) scaffolds have shown that modifications at different positions lead to varied outcomes.
For instance, in a series of quinoxaline-based ligands designed for 5-HT3 receptors, the substitution pattern on the quinoxaline core was critical for receptor affinity and selectivity. nih.gov Adding chlorine atoms at the R3 position (equivalent to positions 6 or 7 on the quinoxalinone ring) resulted in compounds with similar or slightly altered affinity for the 5-HT3A receptor compared to the unsubstituted parent compound. nih.gov Specifically, introducing halogenated substituents at positions 6 and 7 of the quinoxaline scaffold was explored to establish hydrophobic interactions within the target's binding pocket. mdpi.com It was observed that the nature of the halogen at position 7 had important effects on activity; a bromine atom led to a potent derivative, while fluorine, chlorine, or a trifluoromethyl group was unfavorable for activity. mdpi.com
The following table, adapted from research on analogous quinoxaline systems, illustrates how positional isomers can exhibit different biological affinities. nih.gov
| Compound ID | R2 Substituent | R3 Substituent | pKi (5-HT3A Receptor) | pKi (5-HT3AB Receptor) | Selectivity Change (AB vs A) |
| Parent (H) | H | H | 8.21 | 9.13 | +8.3 fold |
| Analogue 1 | H | 6-Cl | 7.79 | 6.99 | -6.3 fold |
| Analogue 2 | H | 6,7-diCl | 8.41 | 8.07 | -2.2 fold |
| Analogue 3 | OH | 7-Cl | 7.50 | 8.14 | +4.3 fold |
This table is illustrative, based on data from related quinoxaline series to demonstrate the principle of positional effects. nih.gov
While specific SAR studies on the p-tolyl moiety of the title compound are not extensively detailed in the available literature, general principles suggest that modifying the methyl group's position (ortho, meta) or replacing it with other functional groups would alter the electronic and steric profile, thereby impacting molecular interactions and biological function.
The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), play a pivotal role in modulating the biological activity of quinoxalinone analogues.
Electronic Effects: The addition of EWGs or EDGs can alter the electron density of the aromatic system, influencing its ability to participate in key interactions like hydrogen bonding or pi-stacking with a biological target. For example, in a series of 4-phenoxyquinoline derivatives containing a 3-oxo-3,4-dihydroquinoxaline moiety, it was found that electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activity. nih.gov Conversely, other studies on quinoxaline sulfonamides have shown that substitutions with electron-donating groups can contribute positively to increasing antibacterial activity. mdpi.com This indicates that the optimal electronic nature of a substituent is often target-dependent. A combination of conjugation and cross-conjugation effects is often responsible for the observed trends in electronic properties. rsc.org
Steric Effects: The size and shape of substituents (steric effects) are critical for determining how well a molecule fits into the binding site of a protein or enzyme. Bulky groups can create steric hindrance, which may either prevent effective binding or, conversely, improve selectivity by preventing the molecule from binding to off-target sites. youtube.com In some quinoxaline derivatives, larger ether analogues were found to be unfavorable for binding, resulting in a significant drop in affinity. nih.gov The interplay between steric and electronic effects is complex; a bulky group might be electronically favorable but sterically prohibitive, requiring a careful balance to achieve optimal activity.
Influence of the 4-(P-Tolyl) Moiety on Chemical Reactivity and Biological Function
The p-tolyl group contributes to the molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The aromatic ring of the tolyl group can participate in crucial pi-pi stacking or hydrophobic interactions within a receptor's binding pocket. The methyl group, being weakly electron-donating, subtly modifies the electronic properties of the attached nitrogen and the quinoxalinone system. Furthermore, the entire moiety imparts a specific size and shape (steric bulk) that influences the molecule's conformational flexibility and its ability to adopt the optimal orientation for binding to a biological target.
Conformational Effects on Biological Activity and Molecular Recognition
This relative orientation can expose or conceal key pharmacophoric features required for molecular recognition by a biological target. Rotation around the single bond connecting the tolyl group to the nitrogen at position 4 can result in different rotational isomers (rotamers), only some of which may be active. The specific conformation required for binding is often the one with the lowest energy that fits sterically and electronically within the target's active site. Therefore, understanding the conformational preferences of these analogues is essential for designing molecules with improved affinity and selectivity.
Development of SAR Models for Optimized In Vitro Biological Profiles
To systematically explore the vast chemical space of possible analogues and predict their biological activity, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These computational models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometric descriptors: Based on the 3D structure (e.g., molecular volume, surface area).
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).
Lipophilicity descriptors: Such as logP, which measures the compound's solubility in oil versus water.
Once calculated, these descriptors are used to build a model—either linear (e.g., multiple linear regression) or nonlinear (e.g., computational neural network)—that correlates them with the experimentally measured biological activity (such as IC50 values). nih.govbowen.edu.ng A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward molecules with the most promising in vitro biological profiles. nih.govmdpi.com
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic, hydrogen bonding, and charge-transfer interactions. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule into the target binding site. |
| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and branching. |
This table provides a conceptual framework for the types of descriptors used in developing a QSAR model for this class of compounds.
Applications of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One Beyond Biological Contexts
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The 3,4-dihydroquinoxalin-2(1H)-one core, particularly when functionalized with an aryl group at the N-4 position like the p-tolyl moiety, serves as a crucial building block in organic synthesis. researchgate.netresearchgate.netcsus.edu Its structural features allow for further chemical modifications, making it a valuable precursor for a variety of more complex molecules. uit.no
The 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one scaffold is a versatile starting point for the synthesis of more intricate heterocyclic systems. The presence of reactive sites, including the lactam nitrogen and the aromatic ring, allows for a range of chemical transformations. For instance, the dihydroquinoxalinone core can be a precursor to spirocyclic quinoxalin-2-one systems through photoassisted intramolecular cycloadditions. uit.no Additionally, functionalization at the C-3 position of the quinoxalin-2(1H)-one ring is a common strategy to build molecular complexity. researchgate.net Visible light-induced C-3 arylation of quinoxalin-2(1H)-ones has been demonstrated, showcasing a method to introduce further aryl substituents. nih.gov These reactions highlight the potential of this compound to be elaborated into polycyclic structures with diverse functionalities. Chemoenzymatic methods have also been developed for the asymmetric synthesis of dihydroquinoxalinones, which can then serve as chiral building blocks for more complex, optically pure heterocyclic compounds. nih.govacs.org
The inherent structure of this compound allows for the synthesis of a wide array of analogs with modified skeletons. The core structure can be altered through various chemical reactions to explore different regions of chemical space. For example, reactions targeting the lactam moiety or the aromatic rings can lead to derivatives with different substitution patterns and electronic properties. acs.orgnih.gov The synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones has been achieved through the reaction of N-arylpropiolamides with arenes under superelectrophilic activation, indicating a pathway to introduce a second aryl group at the C-4 position. nih.gov Furthermore, palladium-catalyzed carboamination reactions have been employed to construct tetrahydroquinoxaline derivatives, showcasing a method to modify the core heterocyclic ring system. nih.gov These synthetic strategies enable the creation of libraries of quinoxalinone-based compounds with diverse structural modifications, which is crucial for structure-activity relationship studies in various fields.
Potential in Materials Science (e.g., Organic Light-Emitting Diodes, Sensors)
Quinoxaline (B1680401) derivatives are recognized for their interesting photophysical properties, which makes them promising candidates for applications in materials science. nih.gov The quinoxaline moiety is known to be a good electron acceptor, and when incorporated into donor-acceptor molecular architectures, it can lead to materials with useful electronic and optical properties. researchgate.net
The potential application of quinoxaline-based molecules in Organic Light-Emitting Diodes (OLEDs) has been explored. researchgate.netscispace.com The photoluminescent properties of these compounds can be tuned by modifying the substituents on the quinoxaline core. While specific studies on this compound for OLED applications are not extensively documented, the general class of quinoxaline derivatives has shown promise.
In the realm of chemical sensors, the quinoxaline scaffold has been utilized to develop fluorescent and colorimetric probes for detecting various analytes, including metal ions and pH changes. nih.govmdpi.comrsc.org The sensitivity and selectivity of these sensors are often dependent on the specific functional groups attached to the quinoxaline ring system. For instance, an acenaphtoquinoxaline derivative has been shown to be a selective fluorescent sensor for Hg(II) ions. nih.gov Another quinoxaline derivative has been developed as a colorimetric sensor for strongly acidic pH. rsc.org The p-tolyl group in this compound could potentially influence the photophysical response upon interaction with analytes, making it a candidate for further investigation in sensor development.
Coordination Chemistry: Ligand Properties and Metal Complex Formation
The quinoxaline framework and its derivatives are known to form stable complexes with a variety of metal ions. isca.inisca.me The nitrogen atoms within the quinoxaline ring system, as well as other potential donor atoms from substituents, can act as coordination sites for metal binding.
In this compound, potential coordination sites for metal ions include the nitrogen atoms of the quinoxaline ring and the carbonyl oxygen of the lactam group. The specific chelation behavior would depend on the metal ion and the reaction conditions. Quinoxaline derivatives can act as bidentate or polydentate ligands, forming stable chelate rings with metal ions. nih.gov The geometry of the ligand and the nature of the donor atoms play a crucial role in determining the structure and stability of the resulting metal complexes. researchgate.net For instance, some quinoxaline-based ligands have been shown to form complexes with a 1:1 or 1:2 metal-to-ligand ratio. isca.in
Catalytic Applications of Metal Complexes
The quinoxaline scaffold is a subject of significant interest in the development of ligands for transition metal catalysts. The nitrogen atoms within the pyrazine (B50134) ring, along with potential coordination sites on substituents, allow for the formation of stable and catalytically active metal complexes. These complexes have been explored for their efficacy in a range of organic transformations.
Metal complexes incorporating quinoxaline-based ligands have demonstrated catalytic activity in various reactions, including oxidation and carbon-carbon coupling reactions. For instance, copper(II) complexes with quinoxaline-derived ligands have been shown to be effective in the oxidation of olefins. nih.gov Similarly, manganese-based pincer complexes have been utilized in dehydrogenative coupling reactions to synthesize quinoxaline derivatives. acs.org The catalytic efficiency of these complexes is often attributed to the electronic properties of the quinoxaline moiety, which can be fine-tuned by the introduction of different substituents.
While the broader class of quinoxaline derivatives has shown promise in catalysis, specific research detailing the catalytic applications of metal complexes derived from this compound is not extensively documented in the current body of scientific literature. However, the structural features of this particular compound suggest its potential as a ligand in the design of novel catalysts. The tolyl group may influence the steric and electronic environment of the metal center, potentially leading to unique catalytic activities and selectivities. Further research in this area could unveil novel applications for this specific quinoxaline derivative in catalysis.
Corrosion Inhibition Properties
The application of organic molecules as corrosion inhibitors for metals in aggressive environments is a well-established field of study. Quinoxaline derivatives, in particular, have garnered attention due to their excellent performance as corrosion inhibitors for various metals and alloys, especially in acidic media. srce.hracs.org The effectiveness of these compounds is largely attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.
Adsorption Mechanism on Metal Surfaces
The primary mechanism by which this compound and related compounds inhibit corrosion is through adsorption onto the metal surface. This adsorption process can occur through a combination of physisorption and chemisorption. acs.org
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the quinoxaline derivative can become protonated, leading to electrostatic attraction.
Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen and oxygen atoms of the quinoxaline derivative and the vacant d-orbitals of the metal atoms. The presence of the aromatic rings and the tolyl group can also contribute to the adsorption through π-electron interactions with the metal surface.
The adsorption of quinoxaline derivatives on metal surfaces often follows established adsorption isotherm models, such as the Langmuir, Frumkin, or Temkin isotherms. acs.orgimist.ma The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently used to describe the adsorption behavior of these inhibitors. bohrium.comresearch-nexus.net The adherence to a particular isotherm provides insights into the nature of the interaction between the inhibitor and the metal surface. For instance, a good fit to the Langmuir isotherm suggests that the inhibitor molecules form a uniform protective layer on the metal. srce.hrphyschemres.org
The spontaneity of the adsorption process is indicated by the value of the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads signify a spontaneous adsorption process. The magnitude of ΔG°ads can also provide clues about the mode of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative are indicative of chemisorption. Studies on similar quinoxaline derivatives have reported ΔG°ads values that suggest a mixed mode of adsorption, involving both physical and chemical interactions. imist.ma
Electrochemical Studies of Inhibition Efficiency
Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors. The most commonly employed methods are potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization (Tafel Plots)
Potentiodynamic polarization studies provide information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions occurring during corrosion. By measuring the polarization curves in the absence and presence of the inhibitor, key corrosion parameters can be determined.
Quinoxaline derivatives, including those structurally similar to this compound, typically act as mixed-type inhibitors. acs.orgbohrium.comimist.ma This means they suppress both the anodic and cathodic reactions. The addition of the inhibitor leads to a decrease in the corrosion current density (i_corr), which is a direct measure of the corrosion rate. The inhibition efficiency (IE%) can be calculated from the i_corr values.
The table below presents typical data obtained from potentiodynamic polarization studies of a quinoxaline derivative on mild steel in a 1 M HCl solution, demonstrating the effect of inhibitor concentration on corrosion parameters.
| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (μA/cm²) | Cathodic Tafel Slope (βc) (mV/dec) | Anodic Tafel Slope (βa) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -480 | 1200 | -130 | 80 | - |
| 1 x 10⁻⁶ | -475 | 250 | -125 | 78 | 79.2 |
| 1 x 10⁻⁵ | -470 | 150 | -122 | 75 | 87.5 |
| 1 x 10⁻⁴ | -465 | 80 | -118 | 72 | 93.3 |
| 1 x 10⁻³ | -460 | 30 | -115 | 70 | 97.5 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. The data is often represented as Nyquist plots, where the diameter of the semicircle is related to the charge transfer resistance (R_ct). An increase in the R_ct value indicates a higher resistance to charge transfer at the metal/solution interface, signifying better corrosion protection.
The double-layer capacitance (C_dl) is another important parameter obtained from EIS. A decrease in the C_dl value upon the addition of an inhibitor is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer. jmaterenvironsci.com
The inhibition efficiency can also be calculated from the R_ct values. The following table illustrates the effect of a quinoxaline derivative's concentration on the EIS parameters for mild steel in an acidic medium.
| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 200 | - |
| 1 x 10⁻⁶ | 250 | 120 | 80.0 |
| 1 x 10⁻⁵ | 450 | 90 | 88.9 |
| 1 x 10⁻⁴ | 800 | 60 | 93.8 |
| 1 x 10⁻³ | 1500 | 40 | 96.7 |
The consistent results from both potentiodynamic polarization and EIS studies confirm the high inhibition efficiency of quinoxaline derivatives and provide a comprehensive understanding of their protective mechanism. jmaterenvironsci.comimist.ma
Advanced Analytical Methodologies for the Characterization and Quantification of 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One in Research Settings
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation and purity assessment of 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one. These techniques are crucial for monitoring reaction progress, isolating the compound, and determining its purity profile.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically developed to separate the target compound from starting materials, by-products, and degradation products.
Method development for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is a common starting point for the separation of N-aryl quinoxalinone derivatives due to its hydrophobic nature, which allows for effective separation based on polarity.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of all components in a complex sample mixture. The development process involves optimizing the gradient profile to achieve adequate resolution between the main peak and any impurities. Detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Validation of the developed HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is suitable for its intended purpose mdpi.com.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its relatively high molecular weight and polar nature, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.
A common derivatization technique for compounds containing N-H or O-H groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.
The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure good separation of the derivatized compound from any derivatizing agent artifacts or other volatile impurities. Mass spectrometry (MS) is the preferred detector for GC as it provides structural information, aiding in the unequivocal identification of the derivatized compound and any related volatile impurities.
Table 2: Representative GC-MS Parameters for the Analysis of a Silylated Derivative
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions, such as the synthesis of this compound nih.govthieme.de. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time.
For the separation of quinoxalinone derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear differentiation from both the starting materials and any by-products.
A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often employed. The ratio of these solvents is optimized to achieve the desired separation. For instance, in the purification of the constitutional isomer, 3-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one, a mobile phase of dichloromethane (B109758) and methanol was utilized rsc.org. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic nature of the compound allows for easy detection.
Table 3: Exemplary TLC Solvent Systems for Reaction Monitoring
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane:Ethyl Acetate (7:3) | Low to Medium | Separation from non-polar starting materials |
| Dichloromethane:Methanol (95:5) | Medium | General purpose for monitoring product formation |
Hyphenated Techniques for Identification and Impurity Profiling (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the unambiguous identification of compounds and for the characterization of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for the analysis of this compound. Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds, as it typically produces a prominent protonated molecule [M+H]+, allowing for the confirmation of the molecular weight.
For impurity profiling, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the protonated molecule of an impurity is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the impurity. Common fragmentation pathways for N-aryl quinoxalinones may involve cleavages of the bonds in the dihydroquinoxalinone ring and the bond connecting the p-tolyl group.
Gas Chromatography-Mass Spectrometry (GC-MS), as mentioned earlier, can be used for the analysis of volatile derivatives. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule under electron ionization. This is useful for identifying volatile impurities that may be present from the synthesis or as degradation products.
Table 5: Potential Mass Spectrometric Data for Identification and Impurity Profiling
| Technique | Ionization Mode | Expected Ion [M+H]+ | Potential Key Fragments for Structural Elucidation |
|---|---|---|---|
| LC-MS | ESI (+) | m/z 239.118 | Fragments corresponding to the loss of the p-tolyl group, cleavage of the dihydroquinoxalinone ring. |
| GC-MS (of TMS derivative) | EI | m/z 310 (M+) | Fragments indicating the loss of a methyl group from the TMS moiety, cleavage of the heterocyclic ring. |
The use of these hyphenated techniques provides a high degree of confidence in the structural assignment of the target compound and is essential for a comprehensive understanding of its impurity profile, which is a critical aspect of chemical research and development medwinpublishers.com.
Future Research Directions and Unexplored Avenues for 4 P Tolyl 3,4 Dihydroquinoxalin 2 1h One Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
Traditional synthetic routes for quinoxaline (B1680401) derivatives often involve harsh reaction conditions, toxic solvents, and expensive metal catalysts, which present environmental and economic challenges. rsc.org Future research on 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one should prioritize the development of novel and sustainable synthetic pathways that align with the principles of green chemistry. ekb.egbenthamdirect.com
The exploration of eco-friendly strategies that have proven successful for the broader quinoxaline class could be highly beneficial. nih.gov This includes the use of reusable nanocatalysts, such as copper oxide or silica (B1680970) nanoparticles, which can offer high yields and easy catalyst recovery. rsc.orgnih.gov Methodologies employing green solvents like water or ethanol, or even solvent-free conditions, represent a significant step towards more sustainable processes. nih.gov Furthermore, alternative energy sources such as microwave irradiation and ultrasonic waves have been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. benthamdirect.com A key avenue would be to adapt the classical condensation reaction between N-(p-tolyl)-o-phenylenediamine and α-halo esters under these green conditions to produce this compound efficiently and sustainably.
| Sustainable Synthetic Strategy | Potential Advantages for Synthesizing this compound | Key References |
|---|---|---|
| Nanocatalysis (e.g., CuO, SiO2) | High yields, catalyst recyclability, mild reaction conditions. | rsc.orgnih.gov |
| Green Solvents (e.g., water, ethanol) | Reduced toxicity, lower environmental impact, improved safety. | benthamdirect.comnih.gov |
| Solvent-Free Reactions | Minimizes waste, reduces cost, simplifies purification. | ekb.egrsc.org |
| Alternative Energy Sources (Microwave, Ultrasound) | Faster reaction rates, higher efficiency, potential for improved yields. | benthamdirect.com |
| Transition-Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, environmentally benign. | nih.gov |
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems at the Atomic Level
Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects. uit.nonih.gov However, a detailed understanding of how these molecules interact with their biological targets at the atomic level is often lacking. For this compound, a crucial future direction is to elucidate the precise mechanisms of its potential biological actions.
Advanced in-silico techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding of the compound to specific protein targets. nih.gov These studies can reveal key information, including:
Binding Poses: Identifying the most stable orientation of the molecule within the active site of a target protein.
Key Interactions: Pinpointing specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking with the quinoxalinone core and its p-tolyl substituent.
Structural Role of the p-Tolyl Group: Determining how the size, electronics, and hydrophobicity of the p-tolyl group contribute to binding affinity and selectivity.
Such computational investigations, when coupled with experimental validation (e.g., site-directed mutagenesis and bioactivity assays), would provide a robust, atomic-level picture of the structure-activity relationship (SAR), guiding the rational design of more potent and selective derivatives. nih.gov
Application in Emerging Chemical Technologies (e.g., photocatalysis, electrosynthesis)
Modern synthetic chemistry is increasingly leveraging novel technologies to access new chemical space and enable previously challenging transformations. Photocatalysis and electrosynthesis, in particular, offer mild and powerful alternatives to traditional methods. A significant unexplored avenue for this compound is its application in these emerging fields.
Visible-light photocatalysis has been successfully used for the C-H functionalization of related 3,4-dihydroquinoxalin-2-ones. nih.govuv.es The methylene (B1212753) group at the C3 position of the quinoxalinone ring is a potential site for radical generation under photoredox conditions. This reactivity could be harnessed to forge new carbon-carbon or carbon-heteroatom bonds, allowing for the late-stage functionalization of the core scaffold. researchgate.net For instance, a photocatalytic Giese reaction could be explored to introduce various alkyl or aryl groups at the C3 position, rapidly generating a library of novel derivatives. researchgate.net
Electrosynthesis offers another green and efficient tool for chemical transformations, using electricity to drive reactions. Investigating the electrochemical behavior of this compound could reveal opportunities for oxidative or reductive cyclizations, couplings, or functionalizations, providing a novel and sustainable approach to synthesizing complex derivatives.
Development of Advanced Computational Models for Predictive Chemistry
To accelerate the discovery and optimization of new this compound derivatives, the development of advanced computational models is essential. thebts.org These in silico tools can predict the properties and behavior of molecules before they are synthesized, saving significant time and resources. nih.gov
Future research should focus on creating robust Quantitative Structure-Activity Relationship (QSAR) models. thebts.org By building a dataset of synthesized analogues and their measured biological activities, machine learning algorithms can be trained to identify the molecular features that correlate with desired effects. nih.gov Such models could predict the potency of new, unsynthesized derivatives, guiding synthetic efforts toward the most promising candidates.
Beyond predicting biological activity, computational chemistry can also forecast reactivity and reaction outcomes. engineersireland.ie Using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, calculate activation energies, and predict the feasibility of novel synthetic pathways. mit.edu For this compound, these predictive models could help pre-screen potential reactions in emerging areas like photocatalysis, identifying the most promising substrates and conditions before experimental work begins. engineersireland.ie
Investigation of Solid-State Forms and Polymorphism
The solid-state properties of a chemical compound are critical for its development, particularly in the pharmaceutical industry. wiley-vch.de Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact a compound's stability and manufacturability. nih.govtricliniclabs.com To date, there has been no systematic investigation into the solid-state forms of this compound.
A thorough solid-form screening is a crucial and unexplored research avenue. This investigation should aim to identify and characterize all accessible solid forms of the compound. tricliniclabs.com Different crystallization conditions (e.g., varying solvents, temperatures, and cooling rates) should be systematically explored to uncover potential polymorphs, solvates (where solvent is incorporated into the crystal lattice), and hydrates. cas.cz
Each identified form would then need to be characterized using techniques such as Powder X-ray Diffraction (PXRD), and solid-state NMR (ssNMR) spectroscopy to understand its unique crystal structure. nih.gov Understanding the relative thermodynamic stability of these forms is essential for selecting the optimal form for any future application and ensuring consistency between batches during manufacturing.
| Type of Solid-State Form | Description | Importance of Investigation |
|---|---|---|
| Polymorphs | Different crystal structures of the same chemical compound. | Can have different stabilities and manufacturing properties. nih.gov |
| Solvates/Hydrates | Crystal forms containing stoichiometric amounts of solvent or water. | Affects stability, and desolvation can trigger transformations to other forms. wiley-vch.de |
| Co-crystals | Crystalline structures containing the target molecule and a co-former in a defined stoichiometric ratio. | Offers a strategy to modify physicochemical properties. wiley-vch.de |
| Amorphous Form | A non-crystalline, disordered solid form. | Typically has different properties from crystalline forms, but may be less stable. tricliniclabs.com |
Q & A
Basic Research Questions
Q. What are common synthetic routes to prepare 4-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one, and what analytical techniques validate its purity?
- Synthesis : A typical route involves condensation of substituted diamines with α-ketoesters or α-ketoamides under acidic or basic conditions. For example, potassium salts of dihydroquinoxalinones (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) can react with aryl halides via nucleophilic substitution to introduce the p-tolyl group .
- Validation : ¹H/¹³C NMR confirms regioselectivity and structural integrity. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups. Purity is assessed via HPLC or TLC with ≥95% threshold .
Q. How can substituents on the dihydroquinoxalinone core influence biological activity?
- Substituents like methoxy, halogens, or electron-withdrawing groups (e.g., trifluoromethyl) modulate solubility, bioavailability, and target binding. For instance, 7-methoxy derivatives exhibit enhanced antitumor activity due to improved tubulin-binding affinity . Structure-activity relationship (SAR) studies recommend prioritizing substituents at the 3-, 4-, and 7-positions for optimization .
Q. What are standard protocols for characterizing dihydroquinoxalinone derivatives?
- Spectroscopy : ¹H/¹³C NMR (δ 6.5–8.5 ppm for aromatic protons; δ 160–180 ppm for carbonyl carbons).
- Mass Spectrometry : HRMS with electrospray ionization (ESI) for exact mass confirmation (e.g., m/z 261.1477 for C₁₄H₁₉N₃O₂) .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do catalytic systems like copper or photoredox agents enable functionalization of the dihydroquinoxalinone scaffold?
- Copper Catalysis : Enables alkynylation at the C3 position via aerobic oxidative coupling with terminal alkynes (e.g., 61% yield for 3-((4-chlorophenyl)ethynyl)-4-benzyl derivatives under O₂ atmosphere) .
- Photoredox Catalysis : Visible-light-driven C(sp³)–H activation with Ru(bpy)₃²⁺ facilitates cross-dehydrogenative coupling with nucleophiles (e.g., alcohols, amines) under ambient conditions. Catalyst-free variants achieve similar yields but require extended reaction times .
Q. What mechanistic insights explain contradictory yields in dihydroquinoxalinone functionalization?
- Discrepancies arise from steric hindrance (e.g., bulky substituents at C4 reduce alkynylation efficiency) and electronic effects (electron-deficient aryl groups slow nucleophilic attack). For example, 4-benzyl derivatives show higher reactivity (60–88% yields) compared to sterically hindered analogues (33% yields) . Optimization includes adjusting solvent polarity (e.g., i-PrOH vs. THF) and reaction temperature (80–120°C) .
Q. How does the dihydroquinoxalinone scaffold interact with biological targets like tubulin or BRD4?
- Tubulin Binding : The planar quinoxaline core disrupts microtubule dynamics by occupying the colchicine-binding site. Methyl or methoxy groups enhance hydrophobic interactions, as seen in 7-methoxy-4-(2-methylquinazolin-4-yl) derivatives (IC₅₀ = 0.8–1.2 µM) .
- BRD4 Inhibition : X-ray crystallography (PDB: 4YH4) reveals hydrogen bonding between the carbonyl group and conserved asparagine residues (e.g., Asn140), while the p-tolyl moiety occupies a hydrophobic pocket .
Q. What strategies resolve challenges in enantioselective synthesis of dihydroquinoxalinones?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., B(C₆F₅)₃-mediated hydrosilylation) achieve enantiomeric excess (ee >90%). PMHS (polymethylhydrosiloxane) is critical for stereocontrol in tandem cyclization/hydrosilylation reactions .
Key Methodological Recommendations
- Synthetic Optimization : Use MW irradiation for rapid heating (120°C, 30 min) to improve yields in quinazoline coupling reactions .
- Crystallography : Employ ORTEP-III for structure refinement and Molmil for visualizing protein-ligand interactions .
- Toxicity Screening : Follow GHS Category 4 guidelines (acute toxicity) for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
